(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the use of chiral reagents to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs. Industrial applications might include its use in the production of specialized materials or as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
When compared to similar compounds, (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide stands out due to its unique stereochemistry and functional groups. Similar compounds might include other chiral amides or peptides with comparable structures. the specific arrangement of atoms in this compound gives it distinct properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C14H24N4O4 |
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Molecular Weight |
312.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1 |
InChI Key |
MTPRNSWGVDVGIR-QXEWZRGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](C)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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